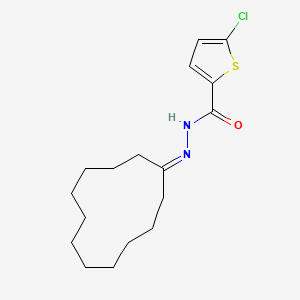![molecular formula C13H10F2N2O3S B4746032 N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide](/img/structure/B4746032.png)
N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide, also known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. It is a member of the benzamide class of compounds and has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation.
Mecanismo De Acción
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide involves the inhibition of several enzymes that are involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of the protein kinases PIM1 and PIM3, which are involved in the regulation of cell cycle progression and apoptosis. Inhibition of these enzymes has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation. Additionally, it has been shown to have anti-inflammatory effects, as it inhibits the activity of the histone deacetylase HDAC6, which is involved in the regulation of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide in lab experiments is that it has been extensively studied and characterized for its potential applications in cancer therapy. Additionally, it has been shown to have a high degree of selectivity for its target enzymes, which reduces the potential for off-target effects. However, one limitation of using N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide in lab experiments is that it may not be suitable for all types of cancer, as the activity of the target enzymes may vary depending on the cancer type.
Direcciones Futuras
There are several potential future directions for the study of N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide. One potential direction is to investigate its potential applications in combination therapy with other cancer drugs. Additionally, further studies could be conducted to investigate its potential applications in other diseases, such as inflammatory disorders. Finally, further studies could be conducted to investigate the potential use of N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide as a diagnostic tool for cancer, as the activity of the target enzymes may vary depending on the cancer type.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation, including the protein kinases PIM1 and PIM3, and the histone deacetylase HDAC6. Inhibition of these enzymes has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
3,4-difluoro-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O3S/c14-11-6-1-8(7-12(11)15)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJHGCDXIFQKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1,1-dimethylpropyl)phenoxy]-N-phenylacetamide](/img/structure/B4745967.png)
![2-methyl-7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4745975.png)

![{2-[(3-cyano-5-methyl-4-phenyl-2-thienyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4745986.png)
![N~2~-benzyl-N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4745992.png)
![2-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4745996.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4746007.png)


![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4746020.png)

![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4746051.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4746059.png)
![N-(3-fluoro-2-methylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4746061.png)